SM-324405

Vue d'ensemble

Description

SM 324405 est un agoniste sélectif du récepteur 7 de type Toll (TLR7), précurseur de médicament. Il est conçu pour être rapidement métabolisé en une forme inactive lors de son entrée dans la circulation sanguine, empêchant ainsi la toxicité systémique. Ce composé est principalement utilisé pour la recherche immunitaire sur les maladies allergiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de SM 324405 implique la préparation de dérivés de la 8-oxoadénineLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de catalyseurs spécifiques pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de SM 324405 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. Le composé est généralement fourni sous forme de poudre avec une pureté ≥ 98% .

Analyse Des Réactions Chimiques

Types de réactions

SM 324405 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former son acide correspondant.

Réduction : Les réactions de réduction peuvent reconvertir le composé en sa forme originale.

Substitution : Le groupe butoxy peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur charbon (Pd/C) et des solvants spécifiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent l'acide correspondant et divers dérivés substitués, selon les réactifs et les conditions utilisés .

Applications De Recherche Scientifique

SM 324405 a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes du TLR7.

Biologie : Investigated for its role in modulating immune responses.

Médecine : Explored for its potential in treating allergic diseases and other immune-related conditions.

Industrie : Utilisé dans le développement de nouveaux agents immunothérapeutiques

Mécanisme d'action

SM 324405 exerce ses effets en activant sélectivement le récepteur 7 de type Toll (TLR7). Lors de son activation, le TLR7 déclenche une cascade de signalisation qui conduit à la production d'interférons et d'autres cytokines. Cette activation renforce la réponse immunitaire, ce qui la rend efficace dans l'immunothérapie des maladies allergiques .

Mécanisme D'action

SM 324405 exerts its effects by selectively activating toll-like receptor 7 (TLR7). Upon activation, TLR7 triggers a signaling cascade that leads to the production of interferons and other cytokines. This activation enhances the immune response, making it effective in immunotherapy for allergic diseases .

Comparaison Avec Des Composés Similaires

Composés similaires

Imiquimod : Un autre agoniste du TLR7 utilisé dans le traitement des affections cutanées.

Resiquimod : Un agoniste du TLR7 et du TLR8 avec des applications plus larges en immunothérapie

Singularité

SM 324405 est unique en raison de ses propriétés de précurseur de médicament, qui lui permettent d'être rapidement métabolisé en une forme inactive, réduisant ainsi la toxicité systémique. Cette caractéristique le rend particulièrement adapté aux traitements localisés sans provoquer d'effets secondaires généralisés .

Activité Biologique

SM-324405 is a compound classified as a selective agonist for Toll-like receptor 7 (TLR7), which plays a significant role in the immune response, particularly against viral infections and in the modulation of allergic diseases. The compound has been developed as part of a series of 8-oxoadenine derivatives aimed at enhancing local immune responses while minimizing systemic exposure and associated side effects.

This compound functions primarily by activating TLR7, which is located in endosomes and recognizes single-stranded viral RNA. Upon activation, TLR7 initiates a signaling cascade involving MyD88 and NFκB, leading to the production of various cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-6. These cytokines are crucial for eliciting an effective immune response against pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies that demonstrate its rapid metabolism in plasma due to the presence of an ester group. This ester is cleaved to yield an inactive acid metabolite, thus reducing systemic exposure while maintaining local activity. In vivo studies using mouse models have shown that this compound effectively induces cytokine production in splenocytes and enhances immune responses in allergic airway models .

Efficacy in Preclinical Models

In preclinical studies, this compound has shown promising results in enhancing T cell responses and modulating allergic reactions. For instance, Balb/c mice sensitized with ovalbumin (OVA) demonstrated increased production of IL-5 and IFN-γ upon treatment with this compound, indicating its potential as a therapeutic agent for allergic diseases .

Allergic Airway Disease Model

A significant study assessed the efficacy of this compound in a mouse model of allergic airway disease. Mice were sensitized with OVA and subsequently treated with this compound. The results indicated a marked reduction in airway hyperresponsiveness and inflammation, correlating with elevated levels of Th1 cytokines, which are critical for controlling allergic responses .

HIV-1 Reservoir Targeting

Another notable application of TLR7 agonists like this compound is in the context of HIV treatment. Research has explored the use of TLR7 agonists to target latent viral reservoirs during antiretroviral therapy (ART). In rhesus macaques infected with SHIV, combining ART with TLR7 stimulation led to significant reductions in viral loads post-treatment interruption, highlighting the potential role of this compound in HIV cure strategies .

Data Table: Summary of Biological Activity

| Parameter | This compound |

|---|---|

| Target | Toll-like receptor 7 (TLR7) |

| Mechanism | Agonist activity |

| Cytokines Induced | IFN-α, TNF-α, IL-12, IL-6 |

| Administration Route | Inhalation (local) |

| Metabolism | Rapid cleavage to inactive acid |

| Primary Effects | Enhanced T cell response; reduced airway inflammation |

Propriétés

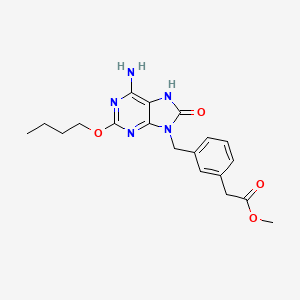

IUPAC Name |

methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXILFZWMVNDOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.